molecular formula C10H17ClO4 B14665612 Acetyl 2-chlorooctaneperoxoate CAS No. 40742-96-9

Acetyl 2-chlorooctaneperoxoate

Cat. No.: B14665612
CAS No.: 40742-96-9
M. Wt: 236.69 g/mol
InChI Key: HYIHPIVFLYWQEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetyl 2-chlorooctaneperoxoate is an organic peroxide compound characterized by the presence of an acetyl group, a chlorinated octane chain, and a peroxoate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetyl 2-chlorooctaneperoxoate typically involves the reaction of 2-chlorooctanol with acetyl chloride in the presence of a peroxide source. The reaction is carried out under controlled conditions to ensure the formation of the desired peroxoate compound. Common reagents used in this synthesis include acetic anhydride and hydrogen peroxide, with the reaction often catalyzed by acids such as sulfuric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. Safety measures are crucial due to the reactive nature of peroxides.

Chemical Reactions Analysis

Types of Reactions

Acetyl 2-chlorooctaneperoxoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

Major products formed from these reactions include various substituted octanes, alcohols, and ketones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Acetyl 2-chlorooctaneperoxoate has several scientific research applications:

    Chemistry: Used as an oxidizing agent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential effects on biological systems, including its role as a reactive oxygen species (ROS) generator.

    Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that release active compounds upon decomposition.

    Industry: Utilized in polymerization reactions and as an initiator for various industrial processes .

Mechanism of Action

The mechanism of action of Acetyl 2-chlorooctaneperoxoate involves the generation of reactive oxygen species (ROS) through the decomposition of the peroxoate group. These ROS can interact with various molecular targets, leading to oxidative stress and subsequent biological effects. The compound’s acetyl group can also participate in acetylation reactions, modifying proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Acetyl 2-chlorooctaneperoxoate include other organic peroxides such as benzoyl peroxide and tert-butyl hydroperoxide. These compounds share the peroxoate functional group but differ in their specific structures and reactivity.

Uniqueness

Its ability to undergo a variety of chemical reactions and generate ROS makes it a versatile compound in both research and industrial contexts .

Properties

CAS No.

40742-96-9

Molecular Formula

C10H17ClO4

Molecular Weight

236.69 g/mol

IUPAC Name

acetyl 2-chlorooctaneperoxoate

InChI

InChI=1S/C10H17ClO4/c1-3-4-5-6-7-9(11)10(13)15-14-8(2)12/h9H,3-7H2,1-2H3

InChI Key

HYIHPIVFLYWQEM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C(=O)OOC(=O)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.